N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide is an intricate organic compound, characterized by a pyrrolo[1,2-a]pyrazine core, a dimethoxyphenyl substituent, and an acetamide group. This structural complexity imparts significant potential in various scientific fields, including medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide typically involves multi-step reactions. Here’s a generalized synthetic route:
Formation of the Pyrrolo[1,2-a]pyrazine Core: : Begin with the cyclization of an appropriate precursor.
Introduction of the 3,4-dimethoxyphenyl Group: : Achieved through electrophilic aromatic substitution or related reactions.
Sulfonylation: : Using sulfonyl chlorides under basic conditions.
Attachment of the Acetamide Group: : Typically involves acylation reactions.
Industrial Production Methods: Industrial synthesis might employ:
Batch Processing: : Ensuring tight control over reaction conditions.
Continuous Flow Techniques: : For better scalability and consistency.
Catalytic Methods: : To enhance yields and selectivity, reducing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Primarily affects the aromatic rings or the pyrrolo[1,2-a]pyrazine core.
Reduction: : Possible on the pyrrolo[1,2-a]pyrazine core or sulfonyl group.
Substitution: : Electrophilic or nucleophilic substitutions on aromatic rings.
Common Reagents and Conditions:
Oxidation: : KMnO₄, CrO₃ under acidic conditions.
Reduction: : LiAlH₄, H₂ with Pd/C catalyst.
Substitution: : Alkyl halides, nucleophiles like amines or alcohols.
Major Products Formed:
Depending on the type of reaction, products vary but often include modified versions of the parent compound, such as hydroxylated or methylated derivatives.
Scientific Research Applications
This compound holds potential in multiple domains:
Chemistry: : As a precursor or intermediate in organic synthesis.
Biology: : Possible bioactive properties for drug design.
Medicine: : Investigation into its pharmacological effects, especially due to its structural motifs.
Industry: : Applications in material science for the development of novel materials or catalysts.
Mechanism of Action
Mechanism by which the Compound Exerts Its Effects:
Interaction with Biological Targets: : Binds to specific proteins or receptors, altering their activity.
Pathways Involved: : Could influence signaling pathways, depending on its bioactivity.
Molecular Targets and Pathways:
Specific targets would require empirical research, typically involving enzyme inhibition or receptor modulation studies.
Comparison with Similar Compounds
N-(4-phenyl)acetamide: : Simpler, without the pyrrolo[1,2-a]pyrazine core or sulfonyl groups.
1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine: : Lacking the sulfonyl or acetamide groups.
Uniqueness:
Its structural complexity confers unique chemical and potentially biological properties, distinguishing it from simpler analogs.
This compound’s multifaceted nature and diverse applications make it a subject of significant scientific interest. Its synthesis and reactivity open avenues for extensive research, particularly in the fields of chemistry and medicine.
Properties
IUPAC Name |
N-[4-[[1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-16(27)24-18-7-9-19(10-8-18)32(28,29)26-14-13-25-12-4-5-20(25)23(26)17-6-11-21(30-2)22(15-17)31-3/h4-12,15,23H,13-14H2,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTZWRCJUVZPFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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